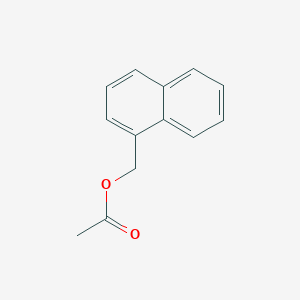
1-Naphthylmethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylmethyl acetate is a chemical compound that is widely used in scientific research. It is an ester of naphthalene and acetic acid and has the molecular formula C12H12O2. This compound is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 1-Naphthylmethyl acetate involves the hydrolysis of the ester bond by esterases and lipases. This reaction produces naphthol and acetic acid as byproducts. The rate of hydrolysis can be measured by monitoring the formation of naphthol using spectrophotometry or other analytical techniques.
Biochemical and Physiological Effects
1-Naphthylmethyl acetate has no known biochemical or physiological effects in humans or animals. However, it is a common substrate for esterases and lipases, which play important roles in lipid metabolism and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Naphthylmethyl acetate in lab experiments is its high purity and stability. This compound is commercially available and can be easily synthesized in the lab. Additionally, it is a common substrate for esterases and lipases, which are widely studied enzymes. One limitation of using 1-Naphthylmethyl acetate is that it may not accurately reflect the metabolism of other compounds in vivo. Additionally, the hydrolysis of 1-Naphthylmethyl acetate may be affected by factors such as pH, temperature, and the presence of other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-Naphthylmethyl acetate. One area of interest is the development of new substrates for esterases and lipases that are more specific and sensitive than 1-Naphthylmethyl acetate. Additionally, researchers may investigate the environmental fate and toxicity of 1-Naphthylmethyl acetate and other naphthalene derivatives. Finally, the use of 1-Naphthylmethyl acetate and other ester substrates in drug discovery and development may be explored further.
Synthesemethoden
The synthesis of 1-Naphthylmethyl acetate involves the reaction between naphthalene and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-Naphthylmethyl acetate and acetic acid as byproducts. The yield of the reaction can be improved by using higher temperatures and longer reaction times.
Wissenschaftliche Forschungsanwendungen
1-Naphthylmethyl acetate is used in various scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of esterases and lipases. This compound is also used in studies of drug metabolism, as it is a common model substrate for cytochrome P450 enzymes. Additionally, 1-Naphthylmethyl acetate is used in studies of environmental toxicity, as it is a common pollutant in water and soil.
Eigenschaften
CAS-Nummer |
13098-88-9 |
|---|---|
Produktname |
1-Naphthylmethyl acetate |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl acetate |
InChI |
InChI=1S/C13H12O2/c1-10(14)15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
DLZJIFRRPVEMAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)OCC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
13098-88-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
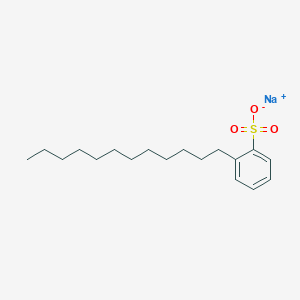
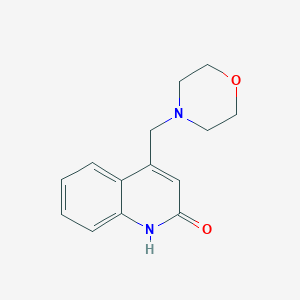
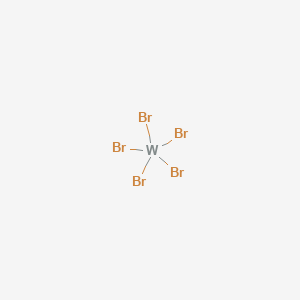
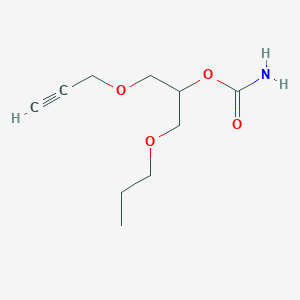
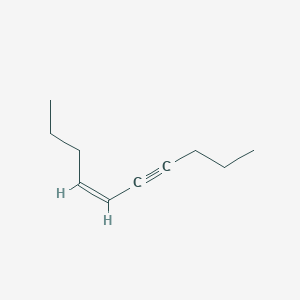

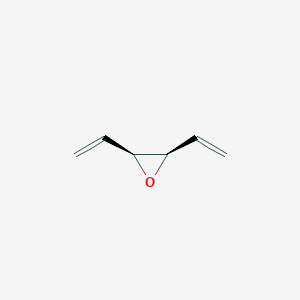
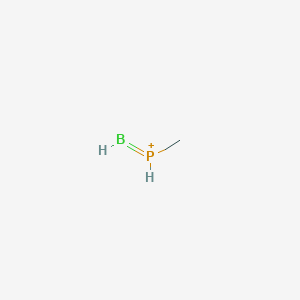
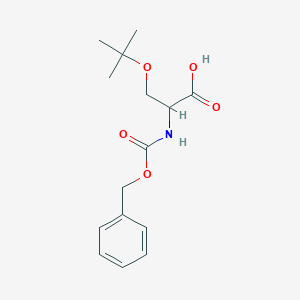
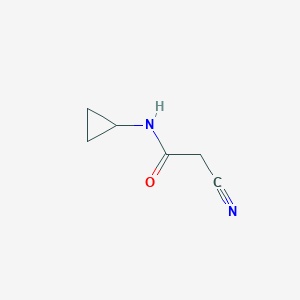
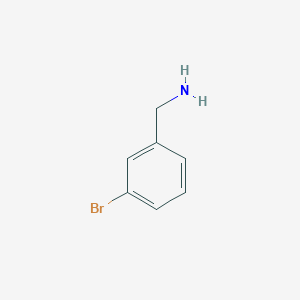
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
